Cas no 1240264-17-8 (N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide)

N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- N-[3-(methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 1240264-17-8
- N-[3-(methanesulfonamido)phenyl]-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide
-
- インチ: 1S/C18H18N4O4S/c1-26-17-9-4-3-8-14(17)15-11-16(21-20-15)18(23)19-12-6-5-7-13(10-12)22-27(2,24)25/h3-11,22H,1-2H3,(H,19,23)(H,20,21)
- InChIKey: ZDFDVEFAMACWCU-UHFFFAOYSA-N
- ほほえんだ: N1C(C(NC2=CC=CC(NS(C)(=O)=O)=C2)=O)=CC(C2=CC=CC=C2OC)=N1
計算された属性
- せいみつぶんしりょう: 390.13617637g/mol
- どういたいしつりょう: 390.13617637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 609
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 117Ų
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-2188-20mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-2μmol |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-2mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-75mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-10μmol |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-100mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-5μmol |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-15mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-4mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5791-2188-50mg |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide |
1240264-17-8 | 50mg |
$160.0 | 2023-09-09 |
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamideに関する追加情報
Comprehensive Overview of N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1240264-17-8)
The compound N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1240264-17-8) is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazole core and methanesulfonamide and methoxyphenyl substituents, makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential role in modulating biological pathways, which aligns with current trends in targeted drug discovery and precision medicine.
In recent years, the scientific community has shown growing interest in pyrazole derivatives due to their versatile pharmacological properties. The N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide stands out for its balanced lipophilicity and hydrogen-bonding capacity, which are critical for bioavailability and receptor interaction. These attributes make it a subject of ongoing studies in inflammation, oncology, and metabolic disorders—areas that dominate current healthcare discussions.
The synthesis of this compound involves multi-step organic reactions, including carboxamide formation and sulfonamide coupling, which are well-documented in peer-reviewed journals. Its CAS 1240264-17-8 identifier ensures traceability in regulatory and safety databases, a key concern for laboratories adhering to Good Laboratory Practices (GLP). Analytical techniques like HPLC and NMR confirm its high purity, a non-negotiable requirement for preclinical trials.
From an industrial perspective, scalability and cost-efficiency of producing N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide are hot topics. Green chemistry principles are increasingly applied to reduce waste and improve yields, reflecting broader sustainability goals in the chemical sector. This aligns with frequent searches on "eco-friendly synthesis methods" and "green pharmaceuticals," highlighting the compound's relevance to modern environmental priorities.
Another area of exploration is the compound's potential as a kinase inhibitor, a class of therapeutics dominating cancer research. Computational modeling studies suggest strong binding affinities to specific kinase domains, sparking collaborations between academia and biotech firms. Such interdisciplinary work resonates with trending queries like "AI in drug discovery" and "computational chemistry advancements," underscoring the intersection of technology and life sciences.
Stability studies of CAS 1240264-17-8 under varying pH and temperature conditions provide crucial data for formulation scientists. These findings address common search terms such as "drug stability optimization" and "excipient compatibility," which are vital for translating bench-scale results into viable therapeutics. The compound's compatibility with common delivery systems (e.g., nanoparticles) further expands its commercial viability.
In summary, N-(3-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide represents a convergence of cutting-edge chemistry and unmet medical needs. Its development trajectory mirrors broader shifts toward personalized medicine and sustainable production—topics consistently ranking high in scientific and public discourse. As research progresses, this compound may well emerge as a cornerstone in next-generation therapeutics.
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